molecular formula C17H23N3O8S B2528778 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 868982-32-5

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2528778
CAS No.: 868982-32-5
M. Wt: 429.44
InChI Key: SWJYBBAIRWUOEF-UHFFFAOYSA-N
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Description

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an oxazolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The oxazolidine ring may interact with nucleophilic sites on proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates a benzodioxine moiety and an oxazolidinyl group, contributing to its biological activity. The molecular formula is C₁₄H₁₉N₃O₅S with a molecular weight of approximately 335.38 g/mol.

Research indicates that compounds related to this structure exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play critical roles in carbohydrate metabolism and neurotransmitter regulation, suggesting potential applications in treating diabetes and neurodegenerative diseases like Alzheimer's disease .
  • Binding Affinity Studies :
    • Molecular docking studies suggest that this compound can effectively bind to the active sites of target enzymes, enhancing its efficacy as an inhibitor.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase; potential for diabetes and Alzheimer's treatment.
Anti-inflammatoryExhibits anti-inflammatory properties through structural analogs of benzodioxane derivatives.
AntimicrobialRelated compounds show antimicrobial activity against various bacterial strains.
AnticancerStructural analogs have demonstrated growth inhibitory effects in cancer models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives containing the benzodioxane structure possess significant inhibitory effects against α-glucosidase, with implications for managing postprandial blood glucose levels in diabetic patients.
  • Anti-inflammatory Activity :
    • Research into 1,4-benzodioxane derivatives revealed notable anti-inflammatory activities. For instance, compounds with acetic acid substituents showed enhanced anti-inflammatory effects when positioned correctly on the benzodioxane framework .
  • Anticancer Properties :
    • The discovery of benzodioxane bisamide probes has shown promising results in inhibiting cancer cell growth in xenograft models, indicating the potential for developing new anticancer therapies based on this structural motif .

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O8S/c1-25-6-4-18-16(21)17(22)19-11-15-20(5-7-28-15)29(23,24)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15H,4-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJYBBAIRWUOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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